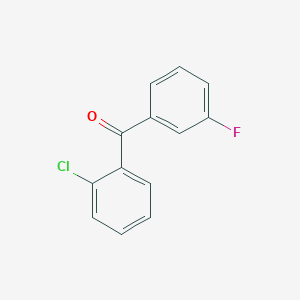

2-Chloro-3'-fluorobenzophenone

Description

Contextualization of 2-Chloro-3'-fluorobenzophenone within Contemporary Benzophenone (B1666685) Chemistry Research

This compound is a specific isomer within the vast family of halogenated benzophenones. While research on many benzophenone derivatives is extensive, particularly those with amino groups that serve as pharmaceutical intermediates, specific studies on this compound are less prevalent in publicly accessible literature. chemimpex.commedchemexpress.com However, its structural features—a chlorine atom on one phenyl ring and a fluorine atom on the other—position it as a compound of interest for fundamental chemical research. Its investigation can provide valuable insights into the effects of dissymmetric halogen substitution on the molecule's properties.

The primary route for the synthesis of benzophenones, including halogenated derivatives, is the Friedel-Crafts acylation. researchgate.netresearchgate.net This reaction typically involves the acylation of an aromatic compound with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. oregonstate.edu For this compound, this would likely involve the reaction of 2-chlorobenzoyl chloride with fluorobenzene (B45895), or 3-fluorobenzoyl chloride with chlorobenzene (B131634).

Significance of Halogen Substitution in Tailoring Molecular Properties for Academic Investigation

The introduction of chlorine and fluorine atoms, as seen in this compound, can lead to several notable effects:

Electronic Effects: Both chlorine and fluorine are electronegative atoms that can withdraw electron density from the aromatic rings through the inductive effect. This can influence the reactivity of the ketone group and the aromatic rings themselves.

Steric Effects: The size of the halogen atoms can impact the conformation of the molecule, including the dihedral angle between the two phenyl rings. This, in turn, can affect how the molecule packs in a crystal lattice and interacts with other molecules.

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms. acs.orgnih.gov The study of these interactions is a significant area of research in supramolecular chemistry and crystal engineering. scispace.comacs.org The presence of both chlorine and fluorine allows for the potential investigation of competitive or cooperative halogen bonding.

Photochemical Properties: The substitution of halogens is known to affect the photochemical properties of benzophenones. rsc.org For instance, halogen substitution can influence the energy of the excited states and the quantum yields of photochemical reactions. rsc.orgrsc.org

Overview of Key Research Paradigms and Methodological Frameworks Applicable to this compound

Given the specific substitution pattern of this compound, several research paradigms and methodological frameworks can be applied to elucidate its properties and potential applications.

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules like this compound. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, providing insights that complement experimental data.

Spectroscopic Analysis: A variety of spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for confirming the molecular structure and the positions of the substituents.

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, including the characteristic carbonyl stretch.

UV-Visible Spectroscopy: This can be used to study the electronic transitions within the molecule. oregonstate.edu

Supramolecular Chemistry and Crystal Engineering: The ability of the chlorine and fluorine atoms to participate in halogen bonding makes this compound a candidate for studies in crystal engineering. scispace.com Single-crystal X-ray diffraction would be the definitive method to determine its solid-state structure and analyze the intermolecular interactions that govern its crystal packing.

Intermediate in Organic Synthesis: While direct applications are not widely reported, this compound can be considered a valuable intermediate in organic synthesis. The halogen atoms can be replaced or can direct further functionalization of the aromatic rings, leading to the synthesis of more complex molecules with potential biological activity. nih.govacs.orgontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAXMPCQUQCCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641761 | |

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-87-0 | |

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 3 Fluorobenzophenone

Established Synthetic Routes and Reaction Condition Optimization

The construction of the 2-Chloro-3'-fluorobenzophenone molecule is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The two principal strategies employed are the Friedel-Crafts acylation for building the benzophenone (B1666685) framework and nucleophilic aromatic substitution for introducing the chloro and fluoro groups at the desired positions.

Friedel-Crafts Acylation Approaches for Benzophenone Core Formation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the attachment of an acyl group to an aromatic ring. pearson.comsigmaaldrich.com This reaction is fundamental to the synthesis of benzophenones and involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

The synthesis of this compound via Friedel-Crafts acylation can theoretically proceed through two primary disconnection approaches. The first involves the acylation of chlorobenzene (B131634) with 3-fluorobenzoyl chloride. The second, and more common, approach is the acylation of fluorobenzene (B45895) with 2-chlorobenzoyl chloride. The choice of precursors is often dictated by the commercial availability and reactivity of the starting materials.

In a typical procedure, the acylating agent, such as 2-chlorobenzoyl chloride, is prepared from its corresponding carboxylic acid, 2-chlorobenzoic acid, by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The design of the acylating agent is critical as its stability and reactivity directly influence the outcome of the Friedel-Crafts reaction. wikipedia.org

A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. masterorganicchemistry.com Aluminum chloride (AlCl₃) is the most commonly employed catalyst due to its high activity. wikipedia.org The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the aromatic ring. sigmaaldrich.com Stoichiometric amounts of the Lewis acid are often required because the product ketone can form a complex with the catalyst. wikipedia.org

Reaction parameters such as temperature and solvent play a crucial role in optimizing the yield and minimizing side reactions. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) to dissolve the reactants and facilitate the reaction. The temperature is carefully controlled, often starting at low temperatures to manage the initial exothermic reaction and then gradually increasing to drive the reaction to completion. For instance, a common procedure involves adding aluminum chloride at 15-30°C, followed by heating to 40-60°C and completing the reaction at 70-90°C. epo.org

| Parameter | Optimized Condition | Rationale |

| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid, effectively generates acylium ion. wikipedia.org |

| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert, dissolves reactants, facilitates reaction. |

| Temperature | Initial: 15-30°C, Progression: 40-60°C, Completion: 70-90°C | Controls exothermicity, drives reaction to completion. epo.org |

A significant challenge in the Friedel-Crafts acylation of substituted benzenes is controlling the regioselectivity. The directing effects of the substituents on the aromatic ring determine the position of acylation. In the case of acylating fluorobenzene, the fluorine atom is an ortho-, para-director. This leads to the formation of a mixture of isomers, primarily 2-chloro-4'-fluorobenzophenone (B167734) (the para-product) and 2-chloro-2'-fluorobenzophenone (the ortho-product), with the desired this compound (the meta-product) being a minor component under standard conditions.

Achieving high regioselectivity for the meta-isomer is challenging and often requires specialized catalytic systems or multi-step synthetic strategies. Analysis of the isomer distribution is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural confirmation. alexandonian.com Research has shown that using specific catalysts like zeolites can enhance the regioselectivity towards the para-isomer in acylation reactions. ksu.edu.sa

| Isomer | Expected Directing Effect | Analytical Technique |

| 2-chloro-4'-fluorobenzophenone | Para (major) | GC, HPLC, NMR |

| 2-chloro-2'-fluorobenzophenone | Ortho (minor) | GC, HPLC, NMR |

| This compound | Meta (desired, minor) | GC, HPLC, NMR |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Introduction or Modification

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of halogenated benzophenones. chemistrysteps.com This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the context of synthesizing this compound, an SNAr strategy could involve a precursor molecule with a suitable leaving group (like a nitro group or another halogen) that can be displaced by a chloride or fluoride (B91410) ion. The benzophenone core itself, with its electron-withdrawing carbonyl group, can activate the aromatic rings towards nucleophilic attack, although this effect is generally weaker than that of a nitro group.

The reactivity of the leaving group in SNAr reactions follows a trend that is counterintuitive when compared to SN1 and SN2 reactions. The order of reactivity is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. stackexchange.comyoutube.com Therefore, a synthetic route starting with a difluorobenzophenone derivative and selectively replacing one fluorine with chlorine via an SNAr reaction is a plausible, albeit challenging, approach.

Polar Aprotic Solvent Systems and Phase Transfer Catalysis

The synthesis of substituted benzophenones, including this compound, can be significantly influenced by the reaction medium. Polar aprotic solvents and phase transfer catalysis (PTC) are two methodologies that have been effectively utilized to enhance reaction rates and yields.

Polar aprotic solvents, such as dimethylformamide (DMF), are capable of solvating cations while leaving anions relatively unsolvated, thereby increasing their nucleophilicity. In the context of synthesizing complex molecules derived from fluorinated benzophenones, such as fluorinated acridones, DMF has been used as a solvent in reactions involving nucleophilic substitution. For instance, heating a fluorinated benzophenone in DMF containing potassium hydroxide (B78521) can lead to the formation of N,N-dimethylacridone, where DMF itself can act as a source of the dimethylamine (B145610) nucleophile through decomposition.

Phase transfer catalysis has proven to be a valuable technique in the synthesis of benzophenones, offering a method to carry out reactions between reactants in immiscible phases. sciensage.inforesearchgate.net This is particularly useful for reactions involving inorganic salts and organic substrates. The selective synthesis of benzophenones and their substituted derivatives has been achieved through the oxidation of benzhydrols using acidified monochromate ions in an organic medium under phase transfer catalysis. sciensage.inforesearchgate.net This method is highly selective, yielding the corresponding benzophenones in over 90% without the formation of benzoic acid by-products. sciensage.inforesearchgate.net The choice of both the solvent and the phase transfer catalyst is crucial for the success of these reactions. sciensage.info

Interactive Data Table: Phase Transfer Catalysts in Benzophenone Synthesis

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Tetrabutylphosphonium bromide | Ethyl acetate | >90 | sciensage.info |

| Tetrabutylammonium bromide | Toluene | >90 | sciensage.info |

| Tricaprylmethylammonium chloride | Ethyl acetate | >90 | sciensage.info |

| Cetyltrimethylammonium bromide | Toluene | >90 | sciensage.info |

Selective Introduction of Fluorine or Chlorine Atoms

The precise placement of halogen atoms on the benzophenone scaffold is a critical aspect of synthesizing this compound. Various methods for the selective fluorination and chlorination of aromatic compounds have been developed.

Selective Fluorination: The introduction of a fluorine atom can be achieved through several methods, including photocatalysis. Site-selective fluorination of secondary C–H bonds can be accomplished using Selectfluor® in the presence of a catalytic amount of anthraquinone (B42736) (AQN) and light. rsc.org This method is tolerant of a diverse range of functional groups. rsc.org For benzylic C-H bonds, visible light can activate diarylketone catalysts to selectively abstract a hydrogen atom, enabling direct fluorination with a fluorine radical donor. rsc.org Specifically, 9-fluorenone (B1672902) catalyzes monofluorination, while xanthone (B1684191) promotes difluorination. rsc.org

Selective Chlorination: The chlorination of benzophenone derivatives can be influenced by the presence of other functional groups on the aromatic rings. nih.gov Studies on the chlorination of benzophenone-3 and benzophenone-4 have shown that the reactivity towards chlorine is affected by the electronic nature of the substituents. nih.gov For instance, an electron-accepting sulfonate group decreases the reactivity of the benzophenone towards chlorine. nih.gov Generally, chlorination reactions are more rapid than chloramination. nih.gov Electrophilic aromatic halogenation is a common method for introducing chlorine onto an aromatic ring, often requiring a Lewis acid catalyst for less reactive substrates. wikipedia.orgmasterorganicchemistry.com

Condensation Reactions for Ketone Moiety Formation

The formation of the central ketone group in this compound is a key synthetic step. Condensation reactions, particularly the Friedel-Crafts acylation, are a cornerstone for constructing the diaryl ketone framework. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com For the synthesis of this compound, this could theoretically involve the reaction of 3-fluorobenzoyl chloride with chlorobenzene, or 2-chlorobenzoyl chloride with fluorobenzene, catalyzed by a Lewis acid. The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is generally deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Multi-Step Pathways Involving Electrophilic Halogenation and Subsequent Functionalization

The synthesis of this compound can be envisioned through a multi-step pathway that strategically introduces the halogen substituents and the ketone functionality. Electrophilic aromatic halogenation is a fundamental reaction in this process. wikipedia.orgorganicmystery.com

A plausible synthetic route could begin with the Friedel-Crafts acylation of a suitable aromatic precursor to form a benzophenone intermediate. This would be followed by selective electrophilic halogenation to introduce the chlorine and fluorine atoms at the desired positions. The order of these halogenation steps would be critical to ensure the correct regiochemistry, governed by the directing effects of the existing substituents on the aromatic rings. wikipedia.org For instance, starting with benzophenone, one could first introduce a fluorine atom at the 3'-position. The directing effect of the benzoyl group (meta-directing) and the fluorine atom (ortho, para-directing) would need to be carefully considered for the subsequent introduction of the chlorine atom at the 2-position. Lewis acid catalysts such as FeCl₃ or AlCl₃ are typically required for the halogenation of less reactive aromatic rings. wikipedia.orgmasterorganicchemistry.com

Hofmann Degradation Reactions for Aminated Benzophenone Precursors

The Hofmann degradation, or Hofmann rearrangement, offers an alternative synthetic route to amines from primary amides, which could be adapted for the synthesis of precursors to this compound. chemistryscl.comwikipedia.orgdoubtnut.comyoutube.com This reaction results in the formation of a primary amine with one fewer carbon atom than the starting amide. wikipedia.orgdoubtnut.com

In a hypothetical pathway, a benzophenone derivative containing a primary amide group could be subjected to Hofmann degradation to yield an aminated benzophenone. For example, if a precursor molecule such as 2-carboxy-3'-fluorobenzophenone amide were synthesized, treatment with bromine and a strong base like sodium hydroxide would lead to the formation of 2-amino-3'-fluorobenzophenone. youtube.com This aminated intermediate could then undergo a Sandmeyer-type reaction to replace the amino group with a chlorine atom, ultimately yielding this compound. The Hofmann degradation proceeds through an isocyanate intermediate. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki and Stille reactions are prominent examples that can be applied to the synthesis of diaryl ketones like this compound. wikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.com

The Suzuki reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could entail the reaction of 2-chlorophenylboronic acid with 3-fluorobenzoyl chloride or 3-fluorophenylboronic acid with 2-chlorobenzoyl chloride.

The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for an organohalide, also catalyzed by a palladium complex. wikipedia.orglibretexts.org A potential route would be the reaction of (2-chlorophenyl)trimethylstannane with 3-fluorobenzoyl chloride. A significant advantage of the Stille reaction is the stability of the organotin reagents to air and moisture, although their toxicity is a drawback. wikipedia.org The catalytic cycle for both reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Interactive Data Table: Comparison of Suzuki and Stille Reactions for Diaryl Ketone Synthesis

| Feature | Suzuki Reaction | Stille Reaction |

|---|---|---|

| Organometallic Reagent | Organoboron compounds | Organotin compounds |

| Catalyst | Palladium complex | Palladium complex |

| Advantages | Low toxicity of boron reagents | Stability of tin reagents to air and moisture |

| Disadvantages | Boronic acids can be unstable | Toxicity of tin compounds |

Ligand Design and Catalyst Screening

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the palladium center. Ligand design and catalyst screening are therefore crucial for optimizing the synthesis of this compound via these methods.

The design of sophisticated phosphine (B1218219) ligands has been instrumental in advancing the scope and efficiency of cross-coupling reactions. nih.gov For instance, the use of picolinamide (B142947) ligands has been shown to be key in the palladium-catalyzed synthesis of diaryl ketones from aldehydes and aryl halides. acs.orgfigshare.com More recently, a new class of dialkylarylphosphine ligands incorporating a Lewis-basic urea (B33335) subunit has been developed and successfully applied in Suzuki-Miyaura and Stille reactions. nih.gov

Catalyst screening is a systematic approach to identify the optimal catalyst and reaction conditions for a specific transformation. youtube.com This can involve testing a library of different ligands and palladium precursors to determine which combination gives the highest yield and selectivity. Data-driven platforms are now available that use algorithms to analyze screening results and predict the best-performing catalysts, significantly streamlining the optimization process. youtube.com The choice of ligand can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. acs.org

Reaction Medium and Temperature Effects

The reaction medium and temperature are critical parameters in the synthesis of benzophenones, profoundly influencing reaction rates, yields, and the regiochemical outcome, particularly in Friedel-Crafts acylations.

The choice of solvent in a Friedel-Crafts acylation can affect the solubility of the reactants and the Lewis acid catalyst, as well as the catalyst's activity. Non-polar solvents like carbon disulfide have been traditionally used. stackexchange.com However, more polar solvents, such as nitrobenzene (B124822) or chlorinated hydrocarbons, can sometimes enhance the reaction rate by better solvating the intermediate carbocation (acylium ion). stackexchange.com The polarity of the solvent can also influence the selectivity of the reaction, especially when dealing with substituted aromatic rings where different isomers can be formed. stackexchange.com For the synthesis of this compound, a solvent that can effectively dissolve the reactants, 2-chlorobenzoyl chloride and fluorobenzene, while not deactivating the Lewis acid catalyst, would be optimal.

| Parameter | Effect on Friedel-Crafts Acylation | General Conditions for Benzophenone Synthesis |

| Solvent Polarity | Influences catalyst activity and solubility of reactants. Can affect regioselectivity. | Often non-polar (e.g., CS₂, CH₂Cl₂) or moderately polar (e.g., nitrobenzene, 1,2-dichloroethane). |

| Temperature | Affects reaction rate and potential for side reactions. Higher temperatures can lead to lower selectivity. | Typically initiated at low temperatures (0-5 °C) and may be heated to reflux (e.g., 60 °C) to completion. chemguide.co.uklibretexts.org |

Advanced Synthetic Strategies and Process Efficiency

Modern organic synthesis emphasizes the development of highly selective, efficient, and environmentally benign protocols. For a molecule like this compound, this translates to strategies that ensure the correct arrangement of substituents and maximize yield while minimizing waste.

Development of High-Yield and Sustainable Synthesis Protocols

The traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of acidic waste during workup. begellhouse.com Modern synthetic chemistry aims to develop more sustainable protocols that are both high-yielding and environmentally friendly.

Recent research has focused on the use of catalytic amounts of more environmentally benign catalysts for Friedel-Crafts reactions. These include solid acid catalysts such as zeolites and metal oxides (e.g., ZnO), which can be easily recovered and reused. researchgate.net The use of ionic liquids as both solvent and catalyst has also been explored, offering advantages in terms of catalyst recycling and reduced volatile organic compound (VOC) emissions. nih.gov

Furthermore, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. sioc-journal.cn Performing reactions under neat conditions or using microwave irradiation can often reduce reaction times and energy consumption while still providing high yields.

For the synthesis of diaryl ketones, palladium-catalyzed carbonylative coupling reactions, such as the Fukuyama coupling, offer high-yield routes with good functional group tolerance. rsc.org These methods often proceed under milder conditions than traditional methods and can be more atom-economical.

| Synthetic Approach | Traditional Method | Sustainable/High-Yield Alternative | Key Advantages of Alternative |

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of solid acids (zeolites, metal oxides), reusable catalysts. researchgate.net | Reduced waste, catalyst recyclability, lower environmental impact. |

| Solvent | Halogenated solvents, nitrobenzene | Ionic liquids, solvent-free conditions, greener solvents (e.g., propylene (B89431) carbonate). nih.govrsc.org | Reduced VOC emissions, potential for solvent recycling. |

| Overall Process | Multi-step workup with aqueous waste | One-pot reactions, microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions. | Higher efficiency, reduced reaction times, higher atom economy. |

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Fluorobenzophenone

Electrophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings

The reactivity of 2-Chloro-3'-fluorobenzophenone in electrophilic aromatic substitution (EAS) is dictated by the electronic effects of its substituents on the two phenyl rings. The molecule consists of a 2-chlorophenyl ring and a 3'-fluorophenyl ring, both linked to a deactivating carbonyl group.

The 2-Chlorophenyl Ring: This ring is influenced by the chlorine atom and the benzoyl group. Halogens, like chlorine, are deactivating yet ortho, para-directing. uci.edu This is due to their strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and a weaker, opposing electron-donating resonance effect that directs incoming electrophiles to the positions ortho and para to the halogen. uci.eduyoutube.com However, the carbonyl group is a powerful deactivating and meta-directing substituent. Its strong electron-withdrawing nature significantly reduces the electron density of the attached phenyl ring, making electrophilic substitution on this ring highly unfavorable.

The 3'-Fluorophenyl Ring: This ring contains a fluorine atom at the 3'-(meta) position. Similar to chlorine, fluorine is an ortho, para-director. researchgate.net The primary influence on the reactivity of this ring is also the deactivating effect of the carbonyl group. Since the fluorine is meta to the carbonyl linkage, its directing effects would be considered for substitution on this ring.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Ring | Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| 2-Chlorophenyl | Chlorine | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| Both Rings | Carbonyl (C=O) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | meta |

| 3'-Fluorophenyl | Fluorine | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

Nucleophilic Substitution Reactions Involving Chlorine and Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally difficult compared to aliphatic halides. ck12.org This reduced reactivity is due to the partial double-bond character of the carbon-halogen bond from resonance and the high energy required to form an unstable phenyl cation. ck12.org

However, SNAr can proceed, typically through one of two primary mechanisms:

Addition-Elimination: This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In this compound, the carbonyl group is ortho to the chlorine atom, which can activate the C-Cl bond towards nucleophilic attack. The C-F bond, being meta to the carbonyl, is not similarly activated. Therefore, nucleophilic substitution is more likely to occur at the chlorine-bearing carbon.

Elimination-Addition (Benzyne Mechanism): Under very harsh conditions, such as high temperature and pressure with a strong base, substitution can occur via a benzyne intermediate. youtube.com This mechanism is less selective and can lead to a mixture of products.

The relative reactivity of C-F versus C-Cl bonds in SNAr reactions is complex. In activated systems (addition-elimination), the C-F bond is typically more reactive because fluorine's high electronegativity makes the attached carbon more electrophilic. In other contexts, the C-Cl bond is weaker and can be a better leaving group. For this specific molecule, the position of the activating carbonyl group makes substitution of the chlorine atom the more probable outcome.

Oxidation and Reduction Pathways of the Carbonyl Functionality and Aromatic Moieties

The primary site for oxidation and reduction in this compound is the carbonyl group. The halogenated aromatic rings are generally stable to common oxidizing and reducing agents.

Reduction of the Carbonyl Group: The ketone functionality can be readily reduced to either a secondary alcohol or a methylene group, depending on the reagents used.

Reduction to an Alcohol: Using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the carbonyl group to a secondary alcohol, forming (2-chlorophenyl)(3'-fluorophenyl)methanol.

Reduction to a Methylene Group: Complete deoxygenation of the carbonyl group can be achieved through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures). These reactions would yield 2-chloro-3'-fluorodiphenylmethane.

Oxidation and Reduction of Aromatic Moieties: The aromatic rings are highly stable and resistant to oxidation under normal conditions. Vigorous oxidation can lead to the degradation of the rings. Similarly, reduction of the aromatic rings (hydrogenation) requires harsh conditions, such as high pressure and temperature with a metal catalyst (e.g., Rhodium on carbon), and would likely affect the carbonyl group and lead to dehalogenation as well.

Table 2: Common Reduction Reactions of the Carbonyl Group

| Reaction Type | Reagent(s) | Product |

| Carbonyl to Alcohol | Sodium borohydride (NaBH₄) | (2-chlorophenyl)(3'-fluorophenyl)methanol |

| Carbonyl to Methylene | Zinc amalgam (Zn(Hg)), HCl | 2-chloro-3'-fluorodiphenylmethane |

| Carbonyl to Methylene | Hydrazine (N₂H₄), KOH, heat | 2-chloro-3'-fluorodiphenylmethane |

Coupling Reactions for the Construction of Expanded Molecular Frameworks

The halogen substituents on this compound serve as handles for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for building more complex molecules. The C-Cl bond is significantly more reactive in these reactions than the highly stable C-F bond.

Common coupling reactions involving the C-Cl bond include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would replace the chlorine atom with the corresponding aryl or vinyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new carbon-carbon bond at the vinylic position.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, replacing the chlorine with an amino group. researchgate.net

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to form a carbon-carbon triple bond.

These reactions would selectively occur at the C-Cl position, leaving the C-F bond intact and allowing for the synthesis of a wide range of derivatives with expanded molecular frameworks.

Mechanistic Investigations of Organic Reactions Involving this compound

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the general principles of reaction kinetics and thermodynamics for the relevant reaction classes can be applied.

Reaction Kinetics: The rates of electrophilic aromatic substitution would be significantly slower than that of unsubstituted benzene (B151609) due to the deactivating effects of the halogens and, more importantly, the carbonyl group. For nucleophilic aromatic substitution, the reaction rate would be highly dependent on the nucleophile, solvent, and temperature. The presence of the ortho-carbonyl group is expected to accelerate the rate of substitution at the C-Cl position compared to an unactivated chlorobenzene (B131634).

Thermodynamic Analysis: Most substitution and coupling reactions are thermodynamically favorable, resulting in the formation of more stable products. Reduction of the carbonyl group is also typically an exothermic process. Computational chemistry, such as Density Functional Theory (DFT), can be used to model the thermodynamics of these reactions, calculating changes in enthalpy and Gibbs free energy to predict product stability and reaction spontaneity. hud.ac.uk

The mechanisms of the principal reactions involving this compound are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the aromatic π-system attacks an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. youtube.com

Nucleophilic Aromatic Substitution: As discussed, this reaction can proceed via two main pathways:

Addition-Elimination: A nucleophile attacks the carbon bearing the chlorine atom, breaking the π-bond and forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). youtube.com The negative charge in this intermediate is delocalized onto the carbonyl group, which provides significant stabilization. In the second step, the leaving group (chloride) is eliminated, and the aromatic ring is reformed.

Elimination-Addition: Under forcing conditions with a very strong base, a proton ortho to the chlorine is removed. The resulting carbanion then eliminates the chloride ion to form a highly reactive triple-bonded benzyne intermediate. youtube.com The nucleophile then adds to the benzyne, followed by protonation to give the final product. This mechanism can lead to a mixture of isomers.

Derivatization Strategies and Functional Group Interconversions

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-withdrawing carbonyl group and the deactivating but ortho-, para-directing chloro and fluoro substituents. These features allow for a range of chemical transformations, enabling the synthesis of a diverse array of derivatives.

The introduction of additional halogen atoms onto the this compound framework via electrophilic aromatic substitution is a complex process due to the directing effects of the existing substituents. The benzoyl group is a meta-director and deactivates the aromatic ring it is attached to, while the chloro and fluoro groups are deactivating yet ortho-, para-directing.

On the 2-chlorophenyl ring, the carbonyl group strongly deactivates the ring, directing incoming electrophiles to the meta positions (C4 and C6). The existing chloro group at C2 also deactivates the ring but directs towards the ortho and para positions (C3 and C5). The combined effect of these substituents would likely lead to a mixture of products upon halogenation, with substitution favored at the positions least deactivated.

On the 3'-fluorophenyl ring, the fluorine atom is a deactivating, ortho-, para-director, suggesting that electrophilic substitution would occur at the 2', 4', and 6' positions. The benzoyl group at the 1' position will also influence the regioselectivity.

Predicting the precise outcome of direct halogenation on this compound is challenging without specific experimental data. However, based on established principles of electrophilic aromatic substitution, the following table outlines the expected directing effects of the substituents on each aromatic ring.

| Ring | Substituent | Position | Directing Effect |

| 2-Chlorophenyl Ring | -CO- | 1 | Meta-directing |

| -Cl | 2 | Ortho-, Para-directing | |

| 3'-Fluorophenyl Ring | -CO- | 1' | Meta-directing |

| -F | 3' | Ortho-, Para-directing |

This table is based on theoretical directing effects of the individual substituents.

Further research through experimental studies would be necessary to determine the precise regioselectivity and reaction conditions for the introduction of additional halogen atoms to this compound.

A significant application of this compound and its derivatives, particularly its amino-substituted analogues like 2-amino-5-chloro-2'-fluorobenzophenone, is in the synthesis of a wide variety of heterocyclic compounds. These reactions often involve the carbonyl group and an amino group (introduced in a separate step) participating in cyclization reactions to form fused ring systems.

Benzodiazepines: 2-Amino-5-chloro-2'-fluorobenzophenone is a key precursor in the synthesis of several benzodiazepines, a class of psychoactive drugs. For instance, it can be used to synthesize fludiazepam. The general synthetic strategy involves the reaction of the aminobenzophenone with an amino acid or its derivative, followed by cyclization to form the seven-membered diazepine ring.

Quinolines and Quinazolines: The reactivity of the carbonyl and amino groups in 2-aminobenzophenones allows for their use in the synthesis of quinolines and quinazolines. For example, 2-amino-5-chloro-2'-fluorobenzophenone can be utilized in the synthesis of 6-chloro-2-methyl-4-(2-fluorophenyl)quinazoline. These syntheses typically proceed through condensation and cyclization reactions with appropriate reagents.

Benzotriazepines: Derivatives of this compound are also employed in the synthesis of benzotriazepines, which are tricyclic heterocyclic compounds.

The following table summarizes some of the heterocyclic derivatives that can be synthesized from 2-amino-5-chloro-2'-fluorobenzophenone.

| Heterocyclic System | Starting Material | Key Reagents/Conditions |

| Benzodiazepines | 2-Amino-5-chloro-2'-fluorobenzophenone | Amino acids (e.g., glycine), cyclizing agents |

| Quinazolines | 2-Amino-5-chloro-2'-fluorobenzophenone | Acetic anhydride, followed by reaction with ammonia |

| Benzotriazepines | 2-Amino-5-chloro-2'-fluorobenzophenone | Hydrazine derivatives, followed by cyclization |

The information in this table is based on established synthetic routes for analogous compounds.

The versatility of this compound and its amino derivatives as building blocks for heterocyclic synthesis underscores their importance in medicinal chemistry and drug discovery, providing access to a wide range of complex molecular architectures with potential biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Fluorobenzophenone

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying molecular structure and bonding. For 2-Chloro-3'-fluorobenzophenone, these methods, often complemented by computational approaches like Density Functional Theory (DFT), allow for a detailed analysis of its vibrational characteristics. hud.ac.uk

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups. The key functional groups in this compound—the carbonyl group (C=O), the carbon-chlorine bond (C-Cl), the carbon-fluorine bond (C-F), and the aromatic rings—give rise to characteristic absorption bands.

The most prominent feature in the FT-IR spectrum of benzophenones is the strong absorption band due to the C=O stretching vibration, typically observed in the region of 1650-1670 cm⁻¹. researchgate.netresearchgate.net The exact position is sensitive to the electronic effects of the substituents on the phenyl rings. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings typically produce a series of bands in the 1400-1600 cm⁻¹ region. The vibrations associated with the halogen substituents, the C-Cl and C-F stretching modes, are expected at lower wavenumbers, generally in the fingerprint region below 1300 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) Stretch | ~1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1100 | Strong |

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations and vibrations of the aromatic backbone are often strong in the FT-Raman spectrum.

The C=O stretching vibration is also observable in the Raman spectrum. scielo.br The aromatic ring stretching modes typically yield strong signals. The C-Cl and C-F vibrations will also be present, providing complementary data to the infrared spectrum for a complete vibrational analysis.

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) Stretch | ~1660 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-F Stretch | 1250 - 1100 | Medium |

A complete understanding of the molecular vibrations requires a detailed assignment of each observed band to a specific normal mode of vibration. This is typically achieved by comparing experimental FT-IR and FT-Raman spectra with theoretical calculations performed using methods like DFT. hud.ac.uk The calculations yield theoretical frequencies and intensities that can be correlated with the experimental data.

To quantify the nature of each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. The PED expresses the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode. For instance, a PED analysis would confirm that the band around 1660 cm⁻¹ is almost purely due to the C=O stretch, while other bands might be the result of complex couplings between various bending and stretching motions within the molecule. For a molecule like this compound, PED analysis helps to unambiguously assign the C-Cl and C-F modes, which can be coupled with other ring vibrations.

Table 3: Illustrative Potential Energy Distribution (PED) for Key Vibrational Modes of this compound

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment and PED Contributions (Illustrative) |

|---|---|---|

| ~3080 | ~3085 (IR), ~3088 (Raman) | ν(C-H) aromatic (98%) |

| ~1665 | ~1660 (IR), ~1662 (Raman) | ν(C=O) (85%) + ν(C-C) (10%) |

| ~1580 | ~1582 (IR), ~1585 (Raman) | ν(C=C) aromatic (70%) + δ(C-C-H) (25%) |

| ~1220 | ~1225 (IR) | ν(C-F) (60%) + ν(C-C) (20%) + δ(C-C-H) (15%) |

| ~750 | ~755 (IR), ~753 (Raman) | ν(C-Cl) (55%) + Ring deformation (40%) |

Note: This table is illustrative. Actual PED values require specific computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven aromatic protons. These protons are in distinct chemical environments due to the substitution pattern, and thus should give rise to seven separate signals, although some may overlap. The signals will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. oregonstate.edu

The electronegative chlorine and fluorine atoms, along with the carbonyl group, will influence the chemical shifts of the nearby protons, generally causing them to be deshielded (shifted downfield). The splitting pattern of each signal, governed by spin-spin coupling with neighboring protons, provides crucial information about the substitution pattern. Protons ortho to each other typically exhibit a coupling constant (J-value) of 7-9 Hz, meta coupling is smaller (2-3 Hz), and para coupling is often close to 0 Hz. The fluorine atom on one ring will also couple with the protons on that same ring, leading to additional splitting (H-F coupling).

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 7.40 - 7.55 | Doublet of doublets (dd) |

| H-4 | 7.30 - 7.45 | Triplet (t) |

| H-5 | 7.50 - 7.65 | Triplet of doublets (td) |

| H-6 | 7.70 - 7.85 | Doublet of doublets (dd) |

| H-2' | 7.60 - 7.75 | Doublet of triplets (dt) |

| H-4' | 7.20 - 7.35 | Triplet of doublets (td) |

| H-5' | 7.45 - 7.60 | Quartet (approx.) |

| H-6' | 7.55 - 7.70 | Doublet of doublets (dd) |

Note: Predictions are based on substituent effects and standard coupling patterns.

The proton-decoupled ¹³C NMR spectrum of this compound should display 13 distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. oregonstate.educompoundchem.com

The aromatic carbons will resonate between approximately 115 and 140 ppm. The carbons directly attached to the electronegative chlorine and fluorine atoms (ipso-carbons) will have their chemical shifts significantly affected. The C-F bond will also result in C-F coupling, causing the signal for the carbon attached to fluorine, and those two and three bonds away, to appear as doublets or triplets with characteristic coupling constants.

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195.0 |

| C-1 | ~137.5 |

| C-2 (ipso-Cl) | ~132.0 |

| C-3 | ~130.5 |

| C-4 | ~128.5 |

| C-5 | ~133.0 |

| C-6 | ~127.0 |

| C-1' | ~139.0 (d) |

| C-2' | ~125.0 (d) |

| C-3' (ipso-F) | ~163.0 (d, ¹JCF ≈ 245 Hz) |

| C-4' | ~118.0 (d, ²JCF ≈ 22 Hz) |

| C-5' | ~130.0 (d) |

| C-6' | ~120.0 (d, ²JCF ≈ 21 Hz) |

Note: Predictions are based on established substituent effects for halogenated and acylated benzene (B151609) rings. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective technique for the structural analysis of fluorine-containing compounds due to the unique properties of the ¹⁹F nucleus. alfa-chemistry.com It possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, with a receptivity about 83% that of the proton (¹H) nucleus. alfa-chemistry.comwikipedia.org A key feature of ¹⁹F NMR is its wide chemical shift range, which can span over 800 ppm, offering excellent signal dispersion and minimizing peak overlap, which is a common challenge in ¹H NMR. wikipedia.orghuji.ac.il

The chemical shift of the fluorine atom in this compound is primarily influenced by its local electronic environment. alfa-chemistry.com The fluorine is attached to an sp²-hybridized carbon in an aromatic ring. Its chemical shift will be affected by the electronic effects of the substituents on the ring, particularly the benzoyl group. The electron-withdrawing nature of the carbonyl group in the benzoyl substituent would deshield the fluorine nucleus, leading to a downfield shift (a less negative or more positive ppm value) compared to fluorobenzene (B45895) (-113.15 ppm vs. CFCl₃). colorado.edu The precise chemical shift is sensitive to changes in electron density; factors like resonance and inductive effects play a significant role. alfa-chemistry.com Predicting ¹⁹F NMR shifts can be more complex than for ¹H NMR because they are strongly influenced by electronic excited states. wikipedia.org

In the spectrum of this compound, the fluorine atom would likely appear as a multiplet. This splitting pattern arises from spin-spin coupling with neighboring protons on the fluorinated aromatic ring. ¹⁹F-¹H coupling constants are often observed over multiple bonds (typically ²J, ³J, and even ⁴J), providing valuable connectivity information. wikipedia.orghuji.ac.il

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value/Observation | Rationale |

| Chemical Shift (δ) | Expected in the range of -100 to -120 ppm | Based on the chemical shift of fluorobenzene, adjusted for the deshielding effect of the meta-benzoyl substituent. alfa-chemistry.comcolorado.edu |

| Multiplicity | Doublet of triplets or a more complex multiplet | Arises from coupling to ortho and para protons (³JHF) and meta protons (⁴JHF) on the fluorinated ring. wikipedia.org |

| Reference Standard | Trichlorofluoromethane (CFCl₃) | Conventionally set to 0.00 ppm. alfa-chemistry.comcolorado.edu |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of molecules like this compound by mapping out the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C. nih.govcolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to. This allows for the direct assignment of each protonated carbon in the two aromatic rings. Quaternary carbons, such as the carbonyl carbon and the carbons bonded to the chlorine and fluorine atoms, will not show a signal in the HSQC spectrum. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes more). nih.govcolumbia.edu This technique is crucial for piecing together the molecular skeleton. For instance, protons on one aromatic ring will show correlations to carbons within that same ring as well as to the central carbonyl carbon. Crucially, protons ortho to the carbonyl group on both rings would show a ³J correlation to the carbonyl carbon, confirming the benzophenone (B1666685) framework. The HMBC spectrum would also help in assigning the quaternary carbons by observing correlations from nearby protons. columbia.eduresearchgate.net

Correlation Spectroscopy (COSY): The COSY experiment maps the coupling relationships between protons, typically those separated by two or three bonds. In the spectrum of this compound, COSY would reveal the connectivity of the protons within each of the two distinct aromatic spin systems. Cross-peaks would appear between adjacent protons (ortho-coupling), allowing for a sequential "walk" around each aromatic ring to confirm the substitution pattern.

By combining the information from these 2D NMR experiments, the complete chemical structure of this compound can be definitively confirmed.

Solvent Effects on NMR Chemical Shifts

The chemical shifts observed in an NMR spectrum can be significantly influenced by the solvent used for the analysis. unn.edu.ngthieme-connect.de These solvent effects arise from various intermolecular interactions between the solute (this compound) and the solvent molecules, such as hydrogen bonding, and magnetic anisotropy effects. thieme-connect.deosu.edu

Changing the solvent from a non-polar one (like chloroform-d, CDCl₃) to a polar, hydrogen-bond-accepting solvent (like dimethyl sulfoxide-d₆, DMSO-d₆) can cause noticeable changes in the chemical shifts of the aromatic protons. unn.edu.ng Protons in proximity to the polar carbonyl and fluoro groups are particularly susceptible to these shifts. For example, a polar solvent can interact with the partially positive carbon of the carbonyl group and the partially negative oxygen, altering the electron density distribution throughout the molecule and thereby affecting the shielding of nearby protons. osu.edu

The chemical shift of the fluorine atom is also sensitive to the solvent environment. nih.gov The polarity of the solvent can influence the electronic environment of the fluorine nucleus, leading to shifts in its resonance frequency. dovepress.com Comparing the NMR spectra recorded in different deuterated solvents is a common practice to resolve overlapping signals and to gain additional information about the molecule's electronic structure and its interactions. unn.edu.ngepfl.ch

Table 2: Expected Trends in NMR Chemical Shifts with Solvent Polarity

| Nucleus | Solvent Change | Expected Shift Direction | Reason |

| Aromatic Protons (near C=O) | Non-polar to Polar Aprotic (e.g., CDCl₃ to DMSO-d₆) | Downfield | Polarization of the C=O bond by the polar solvent leads to deshielding of nearby protons. unn.edu.ngosu.edu |

| ¹⁹F Nucleus | Non-polar to Polar | Varies (Upfield or Downfield) | The shift depends on the specific nature of the solute-solvent interactions, which can alter the shielding of the fluorine atom. nih.govdovepress.com |

| Active Protons (e.g., -OH, -NH) | N/A for this molecule | Significant downfield shift in H-bond accepting solvents | Not applicable to this compound, but a general principle of solvent effects. thieme-connect.de |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Electronic Transitions (n-π* and π-π* states)

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions involving its chromophores: the carbonyl group and the two aromatic rings. Two principal types of transitions are expected:

π→π* Transitions: These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.org In this compound, these transitions are associated with the conjugated π-systems of the aromatic rings and the carbonyl group. They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) in the UV region, often below 300 nm. shimadzu.comscielo.br The extension of conjugation across the benzophenone system lowers the energy gap, shifting the absorption to longer wavelengths compared to isolated benzene rings. libretexts.orgutoronto.ca

n→π* Transitions: This type of transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. libretexts.orglibretexts.org These are lower-energy transitions compared to π→π* transitions and therefore appear at longer wavelengths, often in the 300-400 nm range. The n→π* transition is characteristically weak (low molar absorptivity) because it is often symmetry-forbidden. libretexts.orgyoutube.com

The presence of the chloro and fluoro substituents can slightly modify the energies of these transitions, causing small shifts in the absorption maxima (λmax). shimadzu.com

Solvatochromic Effects and Solvent Polarity Influences on Absorption Maxima

Solvatochromism describes the change in the position of UV-Vis absorption bands as a function of solvent polarity. The n→π* and π→π* transitions in this compound are expected to exhibit different solvatochromic shifts.

n→π* Transition (Blueshift): The ground state of the carbonyl group is stabilized in polar, protic solvents (like ethanol (B145695) or methanol) due to hydrogen bonding with the lone pair electrons on the oxygen. This stabilization is stronger for the ground state than for the excited state. libretexts.org Consequently, more energy is required for the n→π* transition in a polar solvent, resulting in a hypsochromic shift (or blueshift) to a shorter wavelength. libretexts.orgresearchgate.net

π→π* Transition (Redshift): The π* excited state is generally more polar than the π ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. libretexts.org This reduces the energy gap for the transition, causing a bathochromic shift (or redshift) to a longer wavelength as solvent polarity increases. researchgate.net

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane (B109758), acetonitrile (B52724), ethanol), these distinct solvatochromic shifts can be observed, aiding in the assignment of the absorption bands. researchgate.netresearchgate.net

Table 3: Predicted Solvatochromic Shifts for this compound

| Transition Type | λmax Range (approx.) | Effect of Increasing Solvent Polarity | Rationale |

| π→π | 250 - 290 nm | Redshift (Bathochromic) | Stabilization of the more polar π excited state by the polar solvent. libretexts.orgresearchgate.net |

| n→π* | 330 - 380 nm | Blueshift (Hypsochromic) | Greater stabilization of the non-bonding ground state electrons via hydrogen bonding in polar/protic solvents. libretexts.orgresearchgate.net |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass), HRMS measures the exact mass of an ion to several decimal places.

For this compound, the molecular formula is C₁₃H₈ClFO. Using the exact masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated with high precision.

The experimentally measured exact mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to the theoretical mass. A match within a very small tolerance window (typically < 5 ppm) provides unambiguous confirmation of the molecular formula. ub.edu This high level of accuracy is crucial for distinguishing this compound from other potential isomers or compounds that might have the same nominal mass but a different elemental composition. The isotopic pattern, particularly the characteristic M+2 peak for chlorine (due to the ³⁷Cl isotope), would further support the identification.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₈ClFO |

| Nominal Mass | 234 |

| Theoretical Exact Mass ([M]⁺ with ³⁵Cl) | 234.02477 u |

| Typical HRMS Mass Accuracy | < 5 ppm |

| Expected Observation | A measured m/z value that matches the theoretical exact mass within the specified accuracy, confirming the elemental composition. |

Phosphorescence Spectroscopy and Excited State Characterization

Phosphorescence is a photoluminescent phenomenon where a molecule absorbs light, transitioning to an excited electronic state, and then emits light as it returns to its ground state. Unlike fluorescence, phosphorescence involves a change in the electron's spin multiplicity, typically from an excited singlet state to an excited triplet state, a process known as intersystem crossing. The subsequent emission from the triplet state back to the singlet ground state is "forbidden" by quantum mechanical selection rules, resulting in significantly longer emission lifetimes compared to fluorescence.

Determination of Emission Maxima and Lifetimes

The phosphorescence spectrum of a compound is characterized by its emission maxima (λmax), which corresponds to the wavelength of the most intensely emitted light, and its phosphorescence lifetime (τp), the time it takes for the phosphorescence intensity to decay to 1/e of its initial value. These parameters are highly sensitive to the molecular structure and the surrounding environment.

Currently, specific experimental data on the phosphorescence emission maxima and lifetimes for this compound are not available in the public domain. To determine these values, experimental measurements would be required. Typically, this would involve dissolving the compound in a suitable solvent, often one that forms a rigid glass at low temperatures (e.g., 77 K in a Dewar of liquid nitrogen), to minimize non-radiative decay processes. The sample would then be excited with a specific wavelength of light, and the resulting phosphorescence would be collected and analyzed by a spectrophotometer to determine the emission maxima. The lifetime would be measured by monitoring the decay of the phosphorescence intensity over time after the excitation source is removed.

For context, substituted benzophenones often exhibit phosphorescence in the visible region of the electromagnetic spectrum. The positions of the chloro and fluoro substituents on the benzophenone framework in this compound would be expected to influence the electronic structure of the triplet state and thus the specific emission maxima and lifetime.

Interactive Data Table Placeholder: Phosphorescence Properties of this compound

| Parameter | Value | Conditions |

| Emission Maximum (λ | Data Not Available | --- |

| Phosphorescence Lifetime (τ | Data Not Available | --- |

Construction of Jablonski Energy Diagrams

A Jablonski diagram is a schematic that illustrates the electronic states of a molecule and the transitions that can occur between them. wikipedia.orgossila.com It provides a visual representation of the processes of absorption, fluorescence, phosphorescence, internal conversion, and intersystem crossing. ossila.comevidentscientific.com The states are arranged vertically by energy and grouped horizontally by spin multiplicity (singlet and triplet states). wikipedia.org

To construct a Jablonski diagram for this compound, the energies of the ground state (S₀), the first excited singlet state (S₁), and the first excited triplet state (T₁) would need to be determined. These energies are typically obtained from absorption and emission spectra.

The key transitions involved in phosphorescence that would be depicted are:

Absorption: An electron is excited from the ground state (S₀) to a higher vibrational level of an excited singlet state (e.g., S₁) by absorbing a photon. This is represented by a straight upward arrow. fsu.edu

Vibrational Relaxation/Internal Conversion: The excited electron rapidly loses energy through non-radiative processes, relaxing to the lowest vibrational level of the S₁ state. libretexts.org This is shown with a wavy or curved arrow. fsu.edulibretexts.org

Intersystem Crossing: The electron transitions from the excited singlet state (S₁) to an excited triplet state (T₁), which is a non-radiative process involving a change in spin multiplicity. This is a key step for phosphorescence to occur and is represented by a horizontal wavy arrow.

Phosphorescence: The electron returns from the lowest vibrational level of the T₁ state to the ground state (S₀) through the emission of a photon. libretexts.org This radiative transition is "forbidden" and thus slower than fluorescence, shown as a straight arrow pointing downwards from T₁ to S₀. libretexts.org

Without experimental or computational data on the energy levels of this compound, a specific Jablonski diagram cannot be accurately constructed.

Environmental and Temperature Dependencies of Phosphorescence

The phosphorescence of a molecule is highly dependent on its local environment and the temperature. These factors can significantly affect both the intensity and the lifetime of the phosphorescence.

Environmental Dependencies:

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited states. For benzophenone and its derivatives, the nature of the lowest triplet state (n,π* or π,π*) can be sensitive to the solvent environment, which in turn affects the phosphorescence characteristics.

Presence of Quenchers: Molecular oxygen is a well-known quencher of triplet states. In fluid solutions at room temperature, collisions between the excited molecule and oxygen can lead to non-radiative deactivation, often completely quenching the phosphorescence. This is why phosphorescence is typically observed in rigid matrices or deoxygenated solutions.

pH: For molecules with acidic or basic functional groups, the pH of the solution can alter the molecular structure and thus its photophysical properties. libretexts.org

Temperature Dependencies:

Rigidity of the Medium: Lowering the temperature, often to cryogenic levels (e.g., 77 K), increases the rigidity of the solvent matrix. dtic.mil This rigidity minimizes molecular vibrations and collisions that lead to non-radiative decay, thereby increasing the phosphorescence quantum yield and lifetime.

Thermal Deactivation: At higher temperatures, the increased thermal energy can provide alternative pathways for the excited triplet state to return to the ground state non-radiatively. This process, known as thermal deactivation, competes with phosphorescence and leads to a decrease in phosphorescence intensity and a shorter lifetime as the temperature increases. dtic.milepa.gov Studies on related compounds, such as ortho-bromobenzophenone, have shown substantial changes in phosphorescence spectra at different temperatures, indicating shifts in the emissive states. researchgate.net

For this compound, it would be expected that its phosphorescence would be most readily observable at low temperatures in a rigid, deoxygenated environment. The specific changes in its phosphorescence with variations in solvent and temperature would provide valuable insights into the nature of its excited triplet state and its decay pathways.

Crystallographic Investigation Methodologies for 2 Chloro 3 Fluorobenzophenone

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. nih.gov This technique provides a detailed picture of the molecule's conformation, the precise measurement of bond lengths and angles, and a thorough understanding of the intermolecular interactions that govern the crystal packing.

The molecular geometry of 2-Chloro-3'-fluorobenzophenone is largely defined by the spatial arrangement of its two phenyl rings relative to the central carbonyl group. In benzophenone (B1666685) and its derivatives, the phenyl rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance. researchgate.net The conformation of this compound in the solid state would be determined by the dihedral angles between the planes of the two aromatic rings and the plane of the carbonyl bridge.

Based on studies of other halogenated benzophenones, it is expected that the two phenyl rings in this compound are not coplanar. The degree of twist is influenced by the substitution pattern on the rings. For instance, in 2-chlorobenzophenone, the presence of the ortho-chloro substituent leads to a significant twist of the substituted ring. A similar effect would be anticipated for this compound. The molecule is expected to adopt a chiral, helical conformation in the solid state.

A single-crystal X-ray diffraction analysis would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. These parameters are crucial for a detailed understanding of the molecule's electronic structure and steric effects.

The bond lengths within the phenyl rings are expected to be in the typical range for aromatic C-C bonds (approximately 1.37-1.40 Å). The C=O bond of the ketone group would likely have a length of around 1.22 Å. The C-Cl and C-F bond lengths will be consistent with those observed in other chlorinated and fluorinated aromatic compounds.

Torsional angles, which describe the rotation around single bonds, are particularly important for defining the conformation of the molecule. The key torsional angles would be those defining the twist of the 2-chlorophenyl and 3-fluorophenyl rings relative to the carbonyl group.

Table 2: Representative Bond Lengths and Angles from Related Benzophenone Structures

| Parameter | Compound | Value |

|---|---|---|

| C=O Bond Length | 2-Chlorobenzophenone | ~1.22 Å |

| C-Cl Bond Length | 2-Chlorobenzophenone | ~1.74 Å |

| C-F Bond Length | 4-Fluorobenzophenone | ~1.35 Å |

| Phenyl Ring Twist Angle | 2-Chlorobenzophenone | Significant twist |

Note: The values presented are typical and may vary slightly in the actual structure of this compound.

The way in which individual molecules of this compound pack together in a crystal is determined by a network of intermolecular interactions. These non-covalent forces dictate the stability and physical properties of the crystalline material. nih.govacs.orgbohrium.com

Given the presence of halogen atoms and the carbonyl group, several types of intermolecular interactions are expected to play a significant role in the supramolecular assembly:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and is likely to form weak hydrogen bonds with aromatic C-H groups of neighboring molecules.

Halogen Bonds: The chlorine atom, being a relatively polarizable halogen, could act as a halogen bond donor, interacting with the carbonyl oxygen or the fluorine atom of an adjacent molecule. researchgate.net

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor may also be present.

The interplay of these interactions would lead to a specific three-dimensional packing arrangement, which could be a layered structure or a more complex network. The study of these interactions is crucial for understanding the crystal engineering principles of halogenated benzophenones.

Isostructurality refers to the phenomenon where different compounds crystallize in the same or very similar crystal structures. An analysis of the crystal structure of this compound would involve comparing it with the known structures of other halogenated benzophenones to identify any isostructural relationships.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. researchgate.netnih.govresearchgate.net Powder X-ray diffraction (PXRD) is a primary and powerful tool for the investigation of polymorphism. nih.govresearchgate.net

While there are no specific polymorphism studies reported for this compound, the prevalence of polymorphism among benzophenone derivatives suggests that this compound could also exist in multiple crystalline forms. nih.gov A polymorphism screen would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and rates of cooling).

Each polymorphic form will produce a unique powder X-ray diffraction pattern, characterized by a distinct set of peak positions and intensities. By comparing the PXRD patterns of samples obtained from different crystallization experiments, one can identify the existence of different polymorphs. PXRD is also used to monitor phase transitions between polymorphs as a function of temperature or other external stimuli.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chlorobenzophenone |

| 3-Fluorobenzophenone |

| 4-Fluorobenzophenone |

Theoretical and Computational Chemistry Studies of 2 Chloro 3 Fluorobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to provide a reliable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For 2-chloro-3'-fluorobenzophenone, this process involves determining the bond lengths, bond angles, and dihedral (torsional) angles that define the spatial arrangement of its atoms.

The molecule consists of a 2-chlorophenyl ring and a 3-fluorophenyl ring connected by a carbonyl group. The primary degrees of freedom are the torsional angles of the two phenyl rings relative to the plane of the central carbonyl group. A potential energy surface scan is performed by systematically rotating these rings to identify the global minimum energy structure. This analysis reveals the most probable conformation of the molecule in the gas phase. The optimized structure is confirmed to be a true minimum on the potential energy surface by ensuring the absence of any imaginary vibrational frequencies.

Interactive Data Table: Predicted Optimized Geometrical Parameters (Note: This data is illustrative for a benzophenone (B1666685) derivative and calculated at the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Atom Pair/Group | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|---|

| Bond Length | C=O | 1.225 | - | - |

| Bond Length | C-Cl | 1.751 | - | - |

| Bond Length | C-F | 1.358 | - | - |

| Bond Angle | C-C(O)-C | - | 121.5 | - |

| Dihedral Angle | Cl-C-C-C(O) | - | - | 179.8 |

| Dihedral Angle | F-C-C-C(O) | - | - | 178.5 |

| Dihedral Angle | Phenyl Ring 1 | - | - | 35.2 |

Simulation of Vibrational Frequencies and Comparison with Experimental Data